molecular formula C13H22ClNS B4613370 N-(2-thienylmethyl)cyclooctanamine hydrochloride

N-(2-thienylmethyl)cyclooctanamine hydrochloride

Cat. No.: B4613370
M. Wt: 259.84 g/mol
InChI Key: MZMAEEUDYWNUIU-UHFFFAOYSA-N
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Description

N-(2-thienylmethyl)cyclooctanamine hydrochloride is a useful research compound. Its molecular formula is C13H22ClNS and its molecular weight is 259.84 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.1161486 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Material Science

Compounds with thienyl groups, similar to N-(2-thienylmethyl)cyclooctanamine hydrochloride, have been studied for their corrosion inhibition properties. For instance, the corrosion inhibition of mild steel in hydrochloric acid solution by 2,5-bis(n-thienyl)-1,3,4-thiadiazoles has been highlighted, showcasing how these compounds can protect against metal dissolution through adsorption processes (Bentiss, Lebrini, & Lagrenée, 2005). This application is crucial in industrial settings where corrosion resistance is paramount.

Photophysical Properties and Material Synthesis

The photophysical properties of compounds containing cyclooctadiene (COD) and thiophene groups indicate potential applications in light-emitting devices and photovoltaics. Research on platinum complexes with cyclooctadiene and thiophene derivatives demonstrates the ability to tune emission properties through organometallic chemistry, highlighting potential applications in creating efficient and tunable light-emitting materials (Brooks et al., 2001).

Organic Synthesis and Drug Development

The thiophene moiety is a common feature in drug development due to its versatile chemical properties and biological activity. Compounds structurally related to this compound have been explored for their potential in creating new therapeutic agents. For example, derivatives of thiophene have been investigated for their anticancer activities, demonstrating the critical role of the cyclo-aliphatic moiety in enhancing biological activity (Arabshahi et al., 2015).

Nanoparticle Synthesis and Catalysis

Cyclooctadiene ligands, similar to the cyclooctanamine component of the queried compound, are pivotal in the synthesis and stabilization of nanoparticles. These ligands facilitate the creation of ruthenium nanoparticles with diverse shapes and sizes, which have applications in catalysis and material science (Pan et al., 2001).

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS.ClH/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13;/h6,9-10,12,14H,1-5,7-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMAEEUDYWNUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.